1-Fluoro-5-nitronaphthalene 1-Fluoro-5-nitronaphthalene
Brand Name: Vulcanchem
CAS No.: 13720-44-0
VCID: VC13809777
InChI: InChI=1S/C10H6FNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H
SMILES: C1=CC2=C(C=CC=C2F)C(=C1)[N+](=O)[O-]
Molecular Formula: C10H6FNO2
Molecular Weight: 191.16 g/mol

1-Fluoro-5-nitronaphthalene

CAS No.: 13720-44-0

Cat. No.: VC13809777

Molecular Formula: C10H6FNO2

Molecular Weight: 191.16 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-5-nitronaphthalene - 13720-44-0

Specification

CAS No. 13720-44-0
Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
IUPAC Name 1-fluoro-5-nitronaphthalene
Standard InChI InChI=1S/C10H6FNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H
Standard InChI Key UTIRKPWIJBXLEC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC=C2F)C(=C1)[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C=CC=C2F)C(=C1)[N+](=O)[O-]

Introduction

Chemical and Physical Properties

Structural Characteristics

1-Fluoro-5-nitronaphthalene consists of a naphthalene backbone substituted with fluorine and nitro groups at positions 1 and 5, respectively. The electron-withdrawing nitro group and fluorine atom create a polarized aromatic system, influencing reactivity and spectral properties. Density functional theory (DFT) calculations suggest that the nitro group induces significant electron deficiency, while fluorine moderates this effect through its inductive withdrawal .

Spectroscopic Data

  • NMR Spectroscopy:

    • 19F^{19}\text{F} NMR (Varian A56/60A): A singlet at 112.5-112.5 ppm confirms the fluorine atom’s presence .

    • 1H^{1}\text{H} NMR: Aromatic protons exhibit splitting patterns consistent with the asymmetric substitution pattern .

  • IR Spectroscopy: Stretching vibrations at 1520 cm1^{-1} (NO2_2) and 1230 cm1^{-1} (C–F) confirm functional groups .

Thermodynamic and Solubility Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Partition)3.41
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, acetone)

Synthesis and Manufacturing

Halogenation-Nitration Route

A common synthesis involves nitration followed by halogenation:

  • Nitration of Naphthalene: Naphthalene is nitrated using a nitric acid-sulfuric acid mixture to yield 1-nitronaphthalene .

  • Fluorination: The nitro group directs electrophilic fluorination at position 1 via diazotization and Balz-Schiemann reaction .

    • Example: Diazonium salt formation from 1-aminonaphthalene, followed by treatment with fluoroboric acid and thermal decomposition .

Continuous Flow Nitration

Recent advances utilize microreactors for safer and higher-yield nitration:

  • Conditions: HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 85–90°C, residence time < 2 minutes .

  • Yield: 94.96% with minimal byproducts .

Applications in Research and Industry

Intermediate in Organic Synthesis

1-Fluoro-5-nitronaphthalene serves as a precursor for:

  • Dyes and Pigments: Nitro groups facilitate reduction to amines, which are coupled with diazonium salts for azo dyes .

  • Pharmaceuticals: Fluorinated nitroaromatics are explored as bioactive scaffolds in antimicrobial agents .

Photochemical Studies

The compound’s excited-state dynamics have been extensively studied:

  • Intersystem Crossing (ISC): Ultrafast ISC (<200 fs) occurs due to small energy gaps between singlet and triplet states .

  • Photosensitization: Generates reactive oxygen species (ROS) like 1O2^1\text{O}_2 and HO2\text{HO}_2^\bullet, useful in photodynamic therapy .

Materials Science

  • Fluorescent Probes: Derivatives with electron-donating groups (e.g., –NH2_2) exhibit enhanced fluorescence lifetimes (up to 7000× increase) .

  • Electron-Transport Materials: Nitro groups improve electron affinity in organic semiconductors .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion
H315 (Skin irritation)Wear protective gloves
H319 (Eye irritation)Use eye protection
H335 (Respiratory irritation)Use in ventilated areas

Regulatory Status

  • EC Number: 682-039-9 .

  • Storage: Stable at 2–8°C in sealed containers .

Recent Research Advances

Enhanced Fluorescence via Structural Modification

Attaching electron-donating groups (e.g., –NH2_2) to position 5 significantly extends singlet-excited-state lifetimes (up to 7000×) by reducing non-radiative decay . This innovation enables applications in bioimaging and optoelectronics.

Green Synthesis Methods

  • Catalytic Reduction: Hydrogenation over Pd/C converts nitro groups to amines with >95% efficiency .

  • Solvent-Free Reactions: Mechanochemical synthesis reduces waste and improves atom economy .

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